1-[5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]ethanone
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Overview
Description
1-[5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]ethanone is an organic compound that features a fluorinated aromatic ring and a dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]ethanone typically involves the reaction of 2-fluoroacetophenone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include:
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid.
Solvent: Common solvents include toluene or dichloromethane.
Temperature: The reaction is usually carried out at reflux temperature to ensure the formation of the dioxolane ring.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the reaction conditions mentioned above to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
1-[5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-[5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dioxolane ring and fluorinated aromatic ring contribute to its binding affinity and specificity.
Comparison with Similar Compounds
- 1-[3-(1,3-Dioxolan-2-YL)phenyl]ethanone
- 1-[5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl]ethanone
Comparison: 1-[5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]ethanone is unique due to the presence of both a fluorine atom and a dioxolane ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups is less common in similar compounds, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C11H11FO3 |
---|---|
Molecular Weight |
210.20 g/mol |
IUPAC Name |
1-[5-(1,3-dioxolan-2-yl)-2-fluorophenyl]ethanone |
InChI |
InChI=1S/C11H11FO3/c1-7(13)9-6-8(2-3-10(9)12)11-14-4-5-15-11/h2-3,6,11H,4-5H2,1H3 |
InChI Key |
WJUCTXAUQDPLKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C2OCCO2)F |
Origin of Product |
United States |
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